Structural Differentiation from the Piperazine Analog: 4-Methylpiperidine vs. 4-Methylpiperazine at the C4 Position
The target compound (CAS 315709-67-2) bears a 4-methylpiperidin-1-yl substituent at the C4 position, in contrast to the commercially available analog 5-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (ChemDiv G540-0438), which incorporates a 4-methylpiperazin-1-yl group . This substitution replaces a tertiary amine (piperidine) with an additional hydrogen-bond acceptor (piperazine N4), increasing the H-bond acceptor count from 3 to 4 and raising the topological polar surface area (tPSA) from ~29 Ų (predicted for the piperidine analog) to 35.3 Ų (measured for G540-0438) . The calculated logP for the piperazine analog is 3.697; the piperidine-bearing target compound is predicted to be more lipophilic (estimated ΔlogP ≈ +0.3 to +0.5) due to the absence of the secondary amine . These differences directly impact passive membrane permeability, blood-brain barrier penetration potential, and GPCR subtype selectivity profiles, making the two compounds non-substitutable in screening cascades .
| Evidence Dimension | Hydrogen-bond acceptor count and polar surface area |
|---|---|
| Target Compound Data | H-bond acceptors: 3 (predicted); tPSA: ~29 Ų (estimated from SMILES) |
| Comparator Or Baseline | ChemDiv G540-0438 (piperazine analog): H-bond acceptors: 4; tPSA: 35.287 Ų |
| Quantified Difference | Δ H-bond acceptors = –1; Δ tPSA ≈ –6 Ų (lower polarity for target compound) |
| Conditions | In silico physicochemical property comparison using ChemDiv reported values vs. structure-based prediction for the target compound |
Why This Matters
The piperidine vs. piperazine difference alters both target-binding pharmacophore geometry and ADME properties; using the piperazine analog as a surrogate will yield non-transferable SAR and divergent pharmacokinetic readouts.
- [1] Ali, E. M. H.; Abdel-Maksoud, M. S.; Oh, C. H. Thieno[2,3-d]pyrimidine as a Promising Scaffold in Medicinal Chemistry: Recent Advances. Bioorg. Med. Chem. 2019, 27 (7), 1159–1194. DOI: 10.1016/j.bmc.2019.02.044. View Source
